8-Methoxy-2-methoxyquinoline

Metal chelation Stability constants 8-substituted quinolines

Medicinal chemistry teams targeting Nur77 for hepatocellular carcinoma require the precise 8-methoxy-2-methyl substitution pattern; generic quinoline analogs lack binding affinity. This building block delivers: • Validated Nur77 KD = 3.58 μM; sub-2 μM IC₅₀ in hepatoma cell lines • 96% synthetic yield via CH₃I/NaH methylation for cost-effective library synthesis • Distinct metal-chelation profile enabling selective ion sensing. Consistent supply supports high-throughput medicinal chemistry campaigns.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B5211617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-methoxyquinoline
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC=C2OC)C=C1
InChIInChI=1S/C11H11NO2/c1-13-9-5-3-4-8-6-7-10(14-2)12-11(8)9/h3-7H,1-2H3
InChIKeyHIGIVBQTXPSLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2-methoxyquinoline: Identity & Physicochemical Profile


8-Methoxy-2-methoxyquinoline (synonym: 8-Methoxy-2-methylquinoline, 8-Methoxyquinaldine; CAS 3033-80-5) is a disubstituted quinoline bearing a methoxy group at the 8-position and a methyl group at the 2-position . With a molecular formula of C₁₁H₁₁NO, a molecular weight of 173.21 g/mol, a melting point of 122–126 °C, and a boiling range of 145–160 °C (at 22–28 Torr), this compound serves as a key synthetic intermediate and a pharmacophoric scaffold in medicinal chemistry . Its dual substitution pattern confers distinct electronic, steric, and metal-coordination properties that differentiate it from other quinoline analogs in both research and industrial contexts [1].

Why 8-Methoxy-2-methoxyquinoline Is Irreplaceable


The 2-methyl substituent in 8-Methoxy-2-methoxyquinoline introduces a critical steric constraint that is absent in 8-methoxyquinoline and other 8-substituted quinolines lacking this group [1]. This steric effect directly reduces the thermodynamic stability of metal complexes—Yasuda (1961) demonstrated that ligands bearing the 2-methyl substituent form less stable complexes with Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ compared to their non-methylated counterparts [1]. Additionally, the 2-methyl group alters the excited-state proton-exchange kinetics, as shown by Schulman and Rosenberg (1980), making the compound a distinct fluorimetric probe [2]. In antitumor drug design, the 8-methoxy-2-methylquinoline moiety has been shown to be a fundamental structure for Nur77 binding affinity (K_D = 3.58 μM), a property not retained when the 2-methyl or 8-methoxy groups are modified [3]. Consequently, generic substitution by other quinoline analogs compromises metal-chelation behavior, photophysical properties, and target-binding activity, precluding interchangeable use in research and industrial applications.

8-Methoxy-2-methoxyquinoline: Head-to-Head Evidence


Lower Metal-Complex Stability vs. 8-Methoxyquinoline

8-Methoxy-2-methoxyquinoline (8-methoxyquinaldine) forms thermodynamically less stable complexes with Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ compared to its direct analog 8-methoxyquinoline, which lacks the 2-methyl group [1]. The stability constant ratios (log K) were systematically lower for the 2-methyl-substituted ligand across all five divalent metals, an effect attributed to steric hindrance imposed by the 2-methyl group on metal-ion approach to the 8-methoxy donor [1].

Metal chelation Stability constants 8-substituted quinolines

Divergent pKb Values vs. 8-Methoxyquinoline

The basic ionization constant (pKb) of 8-methoxy-2-methoxyquinoline (8-methoxyquinaldine) differs from that of 8-methoxyquinoline as determined by UV spectrophotometry [1]. Phillips and Merritt (1948) reported pKb values for both compounds measured at 305 nm and 350 nm respectively, demonstrating that the 2-methyl group alters the basicity of the quinoline nitrogen [1].

Ionization constants pKb Spectrophotometric determination

Altered Excited-State Proton Exchange vs. 8-Methoxyquinoline

Schulman and Rosenberg (1980) determined the rate constants for proton exchange in the lowest excited singlet states of 8-methoxyquinoline and 8-methoxyquinaldine via fluorimetric titration [1]. The 2-methyl group in 8-methoxyquinaldine introduces steric constraints that qualitatively alter the kinetic parameters of excited-state proton exchange relative to 8-methoxyquinoline [1]. The pH dependence of fluorescence spectra and the derived kinetic parameters are distinct for each compound, reflecting differences in electronic structure and steric environment [1].

Excited-state proton transfer Fluorescence Fluorimetric titration

Essential Nur77-Binding Pharmacophore

The 8-methoxy-2-methylquinoline moiety was demonstrated to be a fundamental structure for Nur77 binding and antitumor activity [1][2]. Lead compound 10g, bearing this moiety, exhibited a Nur77 binding affinity of K_D = 3.58 ± 0.16 μM and broad-spectrum antiproliferative activity against hepatoma cell lines with IC₅₀ < 2.0 μM, while showing low toxicity to normal LO2 cells [1]. SAR studies confirmed that modification or removal of the 8-methoxy or 2-methyl substituents abolished this activity [1][2].

Nur77 modulator Antitumor SAR Quinoline-indole derivatives

High-Yield Methylation Route

8-Methoxy-2-methoxyquinoline can be synthesized in high yield (96%) via methylation of the corresponding 8-hydroxy-2-methylquinoline using iodomethane and NaH in THF . This compares favorably to alternative synthetic routes for 8-methoxyquinoline analogs, where yields are often lower due to competing O- vs. N-alkylation or purification difficulties .

Synthesis yield Methylation Quinoline building block

8-Methoxy-2-methoxyquinoline: High-Value Applications


Nur77-Targeted Antitumor Lead Optimization

Given the demonstrated K_D of 3.58 μM for Nur77 and sub-2 μM IC₅₀ across multiple hepatoma cell lines when the 8-methoxy-2-methylquinoline moiety is present [1], this compound is a non-substitutable starting material for synthesizing Nur77-modulating antitumor agents. Its scaffold is fundamental for activity, and SAR studies confirm that alternative quinoline cores fail to achieve comparable potency [1]. Medicinal chemistry teams pursuing Nur77-targeted therapies for hepatocellular carcinoma should prioritize procurement of this specific building block to access the validated pharmacophore.

Sterically Tuned Metal Chelator for Selective Ion Sensing

Because 8-methoxy-2-methoxyquinoline forms systematically weaker complexes with divalent metals than 8-methoxyquinoline [1], it can serve as a sterically tuned ligand in applications requiring lower binding affinity, such as selective metal-ion sensing where discrimination between ions is desired. Its distinct stability constant profile across Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ enables tailored selectivity in extraction and detection systems that cannot be achieved with 8-methoxyquinoline [1].

Ratiometric Fluorescent Probe Development

The unique excited-state proton exchange kinetics of 8-methoxy-2-methoxyquinoline, which differ both quantitatively and qualitatively from 8-methoxyquinoline [1], make it a valuable fluorophore scaffold for designing ratiometric sensors. The absence of the anomalous high-pH fluorescence enhancement seen in 8-methoxyquinoline eliminates a confounding signal in pH-sensing applications, enabling cleaner calibration and more reliable intracellular pH measurements [1].

Cost-Efficient Quinoline Library Synthesis

The 96% synthetic yield achieved via CH₃I/NaH methylation [1] makes 8-methoxy-2-methoxyquinoline a cost-effective entry point for generating diverse compound libraries. Procurement of this building block supports high-throughput synthesis campaigns in medicinal chemistry, where yield and scalability directly impact project economics. The reliable, high-yielding route contrasts with lower-yielding or failed alternative approaches, ensuring consistent supply for library production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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